3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide -

3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide

Catalog Number: EVT-4240335
CAS Number:
Molecular Formula: C24H21N5O4S
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Jaceosidin (5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one)

  • Compound Description: Jaceosidin is a known inhibitor of the Human Papillomavirus (HPV) 16 E6 onco-protein. It exhibits anti-cancerous properties by preventing the inactivation of the tumor suppressor p53 protein by HPV 16 E6. []
  • Relevance: Jaceosidin serves as a basis for identifying novel inhibitors against HPV 16 E6. Researchers used its structural properties to select 5000 drug-like compounds from the ZINC database with similar characteristics for virtual screening. This approach aimed to find compounds structurally related to Jaceosidin that might also inhibit HPV 16 E6, although the target compound 3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide is not directly compared to Jaceosidin in this study. []

N-[(5-methyl-1Hbenzimidazol-2-yl)methyl]-4-oxo-3, 4-dihydrophthalazine-1-carboxamide

  • Compound Description: This compound was identified as a potential competitive inhibitor against HPV 16 E6 through virtual screening. It showed a strong binding affinity to E6 with a binding energy of -7.7 kcal/mol. []
  • Relevance: This compound is considered structurally related to Jaceosidin and was identified as a potential inhibitor of HPV 16 E6 through virtual screening using Jaceosidin as a template. Although this study focuses on HPV 16 E6 inhibition, it provides insight into structural characteristics of compounds, such as N-[(5-methyl-1Hbenzimidazol-2-yl)methyl]-4-oxo-3, 4-dihydrophthalazine-1-carboxamide, that might exhibit biological activity. These insights could be relevant for understanding the potential activities of the target compound, 3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide, even though it's not directly investigated in this particular study. []

6-[3-(3-fluoro-4-methyl-phenyl)-1, 2, 4-oxadiazol-5-yl]-1, 4-dihydroquinoxaline-2, 3-dione

  • Compound Description: This compound was another potential competitive inhibitor of HPV 16 E6 identified through virtual screening, showing a binding energy of -7.0 kcal/mol with E6. []
  • Relevance: Similar to the previous compound, this molecule was identified using Jaceosidin as a structural template for virtual screening. It shares structural features with Jaceosidin and the previous compound, providing further insight into potential structural motifs for HPV 16 E6 inhibition. While the target compound, 3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide, is not directly mentioned in this study, the exploration of structurally related compounds and their potential activities against HPV 16 E6 can contribute to a broader understanding of potential biological activity for similar compounds. []

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide

  • Compound Description: This compound demonstrated significant cytotoxic activity against the MCF7 breast cancer cell line, exceeding the activity of the reference drug, doxorubicin. []
  • Relevance: This compound shares the 4-hydroxy-3-methoxyphenyl moiety with 3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide. The presence of this shared moiety suggests potential similarities in their chemical properties and possible biological activities. []

3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide

  • Compound Description: This quinoline derivative exhibited potent cytotoxic activity against the MCF7 breast cancer cell line, surpassing the activity of the reference drug doxorubicin. []
  • Relevance: This compound belongs to the quinoline class of derivatives, sharing a structural similarity with 3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide, which also features a quinoline moiety (isonicotinoyl group). []

2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide

  • Compound Description: This compound demonstrated substantial cytotoxic activity against the MCF7 breast cancer cell line, showing higher activity than the reference drug doxorubicin. []
  • Relevance: Similar to the previous compound, this molecule belongs to the quinoline class of derivatives, featuring a quinoline moiety comparable to the isonicotinoyl group in 3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide. []

2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide

  • Compound Description: This quinoline derivative showed potent cytotoxic activity against the MCF7 breast cancer cell line, exhibiting higher activity than the reference drug doxorubicin. []
  • Relevance: This compound is another example from the quinoline class of derivatives, similar to 3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide, which also incorporates a quinoline moiety (isonicotinoyl group). []

Properties

Product Name

3-(isonicotinoylamino)-N-(4-methoxyphenyl)-6-oxo-1-phenyl-2-thioxohexahydro-4-pyrimidinecarboxamide

IUPAC Name

N-(4-methoxyphenyl)-6-oxo-1-phenyl-3-(pyridine-4-carbonylamino)-2-sulfanylidene-1,3-diazinane-4-carboxamide

Molecular Formula

C24H21N5O4S

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C24H21N5O4S/c1-33-19-9-7-17(8-10-19)26-23(32)20-15-21(30)28(18-5-3-2-4-6-18)24(34)29(20)27-22(31)16-11-13-25-14-12-16/h2-14,20H,15H2,1H3,(H,26,32)(H,27,31)

InChI Key

QJOZDYZVNYLMGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=S)N2NC(=O)C3=CC=NC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.